molecular formula C9H9NO4 B14513634 4-(2-Nitrophenyl)-1,3-dioxolane CAS No. 62635-28-3

4-(2-Nitrophenyl)-1,3-dioxolane

Cat. No.: B14513634
CAS No.: 62635-28-3
M. Wt: 195.17 g/mol
InChI Key: UXWLHPWCZJEEDL-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)-1,3-dioxolane is a nitro-substituted 1,3-dioxolane derivative widely employed as a protecting group for carbonyl functionalities in organic synthesis. It is synthesized via acid-catalyzed ketal formation between 2-nitrophenyl glycol derivatives and ketones or aldehydes under reflux conditions, yielding 70–95% efficiency . The compound exhibits exceptional stability under acidic conditions (e.g., 5% HCl/THF, 10% AcOH/THF) but undergoes rapid cleavage upon photolysis at 350 nm in benzene or acetonitrile, recovering the parent diol in 75–90% yields . This photolabile property makes it valuable in controlled release applications and photoresponsive materials.

Properties

CAS No.

62635-28-3

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

4-(2-nitrophenyl)-1,3-dioxolane

InChI

InChI=1S/C9H9NO4/c11-10(12)8-4-2-1-3-7(8)9-5-13-6-14-9/h1-4,9H,5-6H2

InChI Key

UXWLHPWCZJEEDL-UHFFFAOYSA-N

Canonical SMILES

C1C(OCO1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-Nitrophenyl)-1,3-dioxolane typically involves the reaction of 2-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(2-Nitrophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Nitrophenyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the dioxolane ring can interact with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers: Nitrophenyl Positional Variants

  • 4-(4-Nitrophenyl)-1,3-dioxolane (CAS 2403-53-4)

    • Synthesis : Prepared similarly via acid-catalyzed ketal formation.
    • Cleavage : Requires electrochemical reduction at a mercury electrode instead of photolysis, reflecting reduced photoactivity due to the para-nitro group’s electronic effects .
    • Applications : Less commonly used in photodynamic systems but suitable for redox-responsive applications.
  • 2-(2-Nitrophenyl)-1,3-dioxolane (CAS 48140-35-8)

    • Properties : Molecular weight 195.17 g/mol; exhibits similar photolytic cleavage but with marginally faster kinetics due to steric accessibility of the ortho-nitro group .

Bis-Nitrophenyl Derivatives

  • 4,5-Bis(2-nitrophenyl)-1,3-dioxolane Synthesis: Catalyzed by camphorsulfonic acid (CSA) in benzene (42% yield). Cleavage: Requires prolonged photolysis (CH₃CN, >67% yield) compared to mono-nitrophenyl analogs, attributed to increased steric hindrance . Stability: Enhanced resistance to acidic and thermal degradation due to dual nitro groups.

Halogen-Substituted Derivatives

  • 2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane (CAS 5436-70-4)
    • Properties : Molecular formula C₁₁H₁₂Cl₂O₂; chlorine substituents enhance lipophilicity, making it suitable for hydrophobic solvent systems .
    • Applications : Used in agrochemical formulations due to improved environmental persistence.

Functionalized Dioxolanes with Aliphatic Chains

  • (E)-4-Methyl-2-(pent-1-enyl)-1,3-dioxolane (CAS 94089-21-1) Properties: Exhibits a green, fruity aroma; used in fragrance industries. Synthesis: Derived from aliphatic aldehydes, emphasizing the versatility of dioxolane chemistry in non-photolytic applications .

Data Table: Key Properties of Selected 1,3-Dioxolane Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Cleavage Method Key Applications
4-(2-Nitrophenyl)-1,3-dioxolane N/A C₉H₉NO₄ 195.17 Photolysis (350 nm) Photoresponsive materials
4-(4-Nitrophenyl)-1,3-dioxolane 2403-53-4 C₉H₉NO₄ 195.17 Electrochemical reduction Redox-sensitive systems
2-(3-Nitrophenyl)-1,3-dioxolane 6952-67-6 C₉H₉NO₄ 195.17 Photolysis Organic synthesis intermediates
4,5-Bis(2-nitrophenyl)-1,3-dioxolane N/A C₁₄H₁₀N₂O₆ 302.24 Extended photolysis High-stability protecting groups
2-(2,4-Dichlorophenyl)-1,3-dioxolane 5436-70-4 C₁₁H₁₂Cl₂O₂ 247.12 Acid hydrolysis Agrochemicals

Stability and Reactivity Trends

  • Electronic Effects : Ortho-nitro substituents (e.g., 4-(2-nitrophenyl)) enhance photolytic reactivity due to reduced steric hindrance and favorable electron-withdrawing effects .
  • Steric Hindrance : Bis-nitrophenyl derivatives exhibit slower cleavage kinetics, necessitating harsher conditions .
  • Solubility: Halogenated derivatives (e.g., dichlorophenyl) display increased solubility in non-polar solvents, broadening their utility in industrial applications .

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